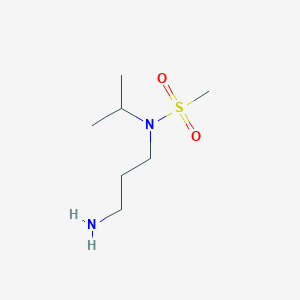

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(3-aminopropyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJBOBJZLOSRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide

| Parameter | Details |

|---|---|

| Reactants | (N-methyl)methanesulfonamide (200.2 g, 1.835 mol), (S)-2-chloromethyloxirane (339.6 g, 3.67 mol) |

| Solvent | Water (1.5 L total), Dichloromethane (2 L), Toluene (400 mL for washing) |

| Base | Sodium hydroxide (50% in water, 146.81 g, 1.835 mol) |

| Temperature | Initial stirring at room temperature, cooled to 3-4 °C during reaction |

| Reaction Time | 20 hours at 3-4 °C |

| Work-up | Extraction with dichloromethane, washing with 1 M phosphoric acid and brine, solvent removal |

| Yield | Approx. 228.2 g of intermediate product |

| Notes | The product was used without further purification in subsequent steps |

Operation Summary: Sodium hydroxide solution is prepared and cooled; (N-methyl)methanesulfonamide is added and stirred, followed by slow addition of (S)-2-chloromethyloxirane. The reaction mixture is stirred for 20 hours at low temperature. Extraction and washing steps follow, with solvent removal and repeated toluene washes to purify the intermediate.

Step 2: Reaction with Amines to Form Target Compound

| Parameter | Details |

|---|---|

| Reactants | N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide (62.0 g, 1.5 eq), Benzyl amine or 1,1-diphenyl-methanamine (1-1.1 eq) |

| Solvent | Absolute ethanol (100-400 mL) |

| Temperature | Reflux conditions |

| Reaction Time | Until completion of reaction (typically 2 hours reflux) |

| Work-up | Isolation and extraction of product; deprotection by hydrogenation in methanol with acetic acid and Pd/C catalyst |

| Yield | High yield of the amine-substituted product |

| Notes | Deprotection step involves hydrogenation to remove protecting groups, yielding the final amine derivative |

Operation Summary: The intermediate epoxide sulfonamide is dissolved in ethanol, and the desired amine is added. The mixture is refluxed to facilitate ring opening and substitution. The product is then isolated and subjected to catalytic hydrogenation to remove protecting groups, affording the target sulfonamide compound.

Step 3: Crystallization and Purification of Final Compound

| Parameter | Details |

|---|---|

| Solvent | Absolute ethanol |

| Temperature | Cooling to 3-5 °C |

| Duration | Stirring for 2 hours after seeding with crystals |

| Yield | Approximately 93.8 g of purified compound |

| Water Content | 2.03% (determined by Karl Fischer method) |

| Characterization | 1H NMR (CDCl3) confirms structure and purity |

Operation Summary: The crude product is dissolved or suspended in ethanol, seeded with crystals of the title compound, and cooled to induce crystallization. The solid is filtered, washed, and dried under vacuum to obtain the purified final product.

Reaction Conditions and Yields Summary Table

| Step | Key Reagents and Conditions | Temperature (°C) | Time | Yield (g) | Notes |

|---|---|---|---|---|---|

| Preparation of epoxide sulfonamide intermediate | (N-methyl)methanesulfonamide, (S)-2-chloromethyloxirane, NaOH, water | 3-4 | 20 hours | 228.2 | Extraction with DCM and toluene washes |

| Reaction with amines | Benzyl amine or diphenyl-methanamine, ethanol | Reflux (~78) | ~2 hours | High | Followed by hydrogenation |

| Crystallization and drying | Absolute ethanol, seed crystals | 3-5 | 2 hours | 93.8 | Vacuum drying, water content 2.03% |

Research Findings and Notes

- The use of (S)-2-chloromethyloxirane as a key reagent enables stereoselective introduction of the oxirane ring, which is subsequently opened by amine nucleophiles to form the desired sulfonamide derivatives.

- Maintaining low temperature (3-4 °C) during the initial reaction prevents side reactions and improves yield.

- The intermediate N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide can be isolated and used directly in subsequent steps without further purification, facilitating process efficiency.

- Hydrogenation with palladium on carbon in methanol with acetic acid is effective for deprotection, yielding the free amine sulfonamide.

- The final product exhibits high purity as confirmed by 1H NMR and controlled water content, indicating suitability for further applications or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide can undergo oxidation reactions, particularly at the aminopropyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the sulfonamide group.

Substitution: N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides or amines; reactions often carried out in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules due to its functional groups that can undergo various chemical transformations.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonamide groups into proteins or nucleic acids, which can alter their properties and functions.

Medicine: N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide has potential applications in medicinal chemistry as a precursor for the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial and antifungal properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide involves its interaction with biological molecules. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Molecular Targets and Pathways:

Proteins: The compound can bind to proteins, altering their structure and function.

Enzymes: It can inhibit enzyme activity by binding to the active site or allosteric sites.

Pathways: The disruption of protein and enzyme function can affect metabolic pathways, signal transduction, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s physicochemical and functional properties are contextualized below against three classes of analogs:

Sulfonamide Derivatives with Varied Alkyl/Aryl Substituents

- N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide (CAS 939900-50-2): This analog replaces the aminopropyl and isopropyl groups with a hydroxy-dimethylpropyl chain. The hydroxyl group enhances hydrophilicity but reduces amine-mediated metal coordination capacity. Unlike the target compound, this derivative lacks primary amine functionality, limiting its utility in sorption or catalytic applications requiring amine-metal interactions .

- 2-(N-Allylsulfamoyl)-N-propylbenzamide: This benzamide-sulfonamide hybrid features an allyl group and a propyl chain. However, the absence of a primary amine reduces its suitability for applications like Ag(I) recovery, where amine groups are critical .

N-(3-Aminopropyl)-Functionalized Polymers

highlights polymer resins incorporating N-(3-aminopropyl)-2-pipecoline and N-(3-aminopropyl)-2-pyrrolidinone. These compounds retain the 3-aminopropyl group but substitute the isopropyl with heterocyclic moieties (piperidine/pyrrolidinone). Key differences include:

| Property | N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide | N-(3-aminopropyl)-2-pipecoline Resin | N-(3-aminopropyl)-2-pyrrolidinone Resin |

|---|---|---|---|

| Ag(I) Sorption (mg/g) | Not reported | 105.4 | 117.8 |

| Selectivity for Ag(I) | Moderate (inferred) | High preference over Pb(II) | High preference over Pb(II) |

| Modification Yield | N/A | 69.2% | 74.6% |

The heterocyclic resins exhibit superior Ag(I) sorption due to enhanced chelation from cyclic amines, whereas the target compound’s isopropyl group may hinder metal coordination .

Enzyme-Nanocapsule Systems with Aminopropyl Methacrylamide

describes N-(3-aminopropyl) methacrylamide hydrochloride (APM) used in enzyme nanocapsules. APM’s primary amine facilitates covalent bonding with acrylamide monomers during polymerization, stabilizing the enzyme.

Biological Activity

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide, a sulfonamide derivative, exhibits significant biological activity that has been explored in various studies. This compound is characterized by its unique structure, which includes an isopropyl group that influences its chemical reactivity and biological properties. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are facilitated by agents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The sulfonamide group is particularly important as it allows the compound to interact with biological molecules, forming hydrogen bonds with proteins and enzymes. This interaction can inhibit enzyme activity and disrupt biochemical pathways, leading to its biological effects.

Molecular Targets:

- Proteins: The compound can bind to proteins, altering their structure and function.

- Enzymes: It inhibits enzyme activity by binding to active or allosteric sites.

- Pathways: Disruption of protein and enzyme function affects metabolic pathways and cellular processes.

Antibacterial Activity

Research has shown that N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide exhibits notable antibacterial properties. A study evaluated a series of related compounds against Gram-positive bacteria, including Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL against methicillin-resistant S. aureus (MRSA), demonstrating significant antibacterial efficacy .

Antifungal Activity

In addition to antibacterial effects, this compound also shows antifungal activity. The synthesized derivatives were tested against various fungal strains, revealing good to moderate antifungal activity comparable to traditional antibiotics like chloramphenicol .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 macrophages, a model for studying inflammatory responses. At concentrations as low as 5 µM, significant inhibition of NO production was observed .

Study on Antimicrobial Efficacy

A comprehensive study synthesized several derivatives of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide and evaluated their antimicrobial activities. The most active compounds were identified based on their MIC values against clinical isolates of MRSA and other pathogens. The findings suggested a positive correlation between lipophilicity and biological activity .

Anti-inflammatory Mechanism Investigation

Another research effort focused on the anti-inflammatory mechanisms of the compound. The study showed that at specific concentrations, the compound effectively inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide and related sulfonamide derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, sulfonation, and purification. For example, sulfonamide derivatives can be synthesized via nucleophilic substitution using methanesulfonyl chloride and amines. Key steps include refluxing with reagents like triethylamine in methylene chloride, as demonstrated in the synthesis of structurally similar compounds (e.g., tert-butyl carbamate derivatives) . Yield optimization often requires controlling reaction time, temperature, and stoichiometric ratios of intermediates.

Q. How can researchers characterize the purity and structural integrity of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide?

- Methodological Answer : Standard techniques include:

- 1H/13C NMR : To confirm proton and carbon environments, ensuring correct functional group substitution .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- Melting Point Analysis : To assess purity, with deviations indicating impurities .

- Elemental Analysis : To validate empirical formulas .

Q. What are the primary applications of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in material science?

- Methodological Answer : Sulfonamide derivatives are used in polymer resins for metal ion recovery. For instance, analogous compounds like N-(3-aminopropyl)-2-pipecoline resins achieved Ag(I) sorption capacities of 105.4 mg/g via pseudo-first-order kinetics. Researchers should test sorption efficiency using batch experiments in chloride solutions and compare selectivity against competing ions (e.g., Cu(II), Pb(II)) .

Advanced Research Questions

Q. How can researchers design experiments to analyze competitive ion sorption in polymer resins functionalized with N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide?

- Methodological Answer :

- Prepare synthetic and real leaching solutions with target ions (e.g., Ag(I), Cu(II)) .

- Use ICP-OES or AAS to quantify ion concentrations pre- and post-sorption.

- Apply Langmuir/Freundlich isotherms to model sorption capacity and affinity.

- Competitive selectivity is determined by distribution coefficients () and separation factors () .

Q. What strategies resolve contradictions in sorption data between synthetic and real-world systems?

- Methodological Answer : Discrepancies often arise from matrix effects (e.g., organic ligands in real solutions). Mitigation strategies include:

- Pre-treatment : Remove interfering ligands via ion exchange or precipitation.

- pH Adjustment : Optimize pH to favor target ion complexation with the sulfonamide group .

- Competitive Binding Studies : Compare sorption in binary/ternary ion systems to isolate interference mechanisms .

Q. How does structural modification of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide influence biological activity?

- Methodological Answer :

- Introduce substituents (e.g., halogens, aryl groups) to alter lipophilicity and binding affinity. For example, bromine substitution in pyridinyl-methanesulfonamide derivatives enhances bioactivity .

- Use in silico screening (e.g., molecular docking) to predict interactions with enzyme targets (e.g., kinases, proteases) .

- Validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

Q. What are the challenges in scaling up the synthesis of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide for industrial research?

- Methodological Answer :

- Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation .

- Reagent Safety : Replace volatile solvents (e.g., methylene chloride) with greener alternatives (e.g., ethyl acetate) .

- Yield Optimization : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .

Comparative and Functional Analysis

Q. How do the functional groups in N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide compare to those in similar amines/sulfonamides for reactivity?

- Methodological Answer :

- The 3-aminopropyl group enhances metal chelation, while the isopropyl moiety increases steric hindrance, reducing nonspecific binding .

- Compared to N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, the methanesulfonamide group improves aqueous solubility and stability against oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.